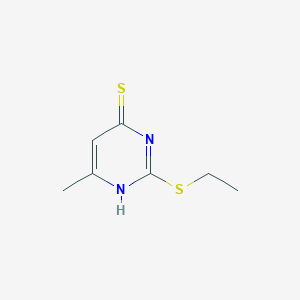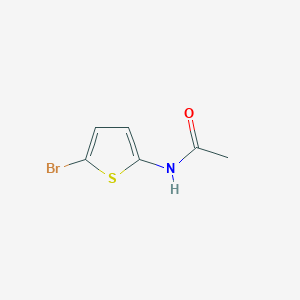
N-(5-bromothiophen-2-yl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the acylation of amines or the reaction of acetic acid derivatives with other chemical entities. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, other acetamide derivatives were synthesized by various methods, including carbodiimide condensation , and reactions involving organic acids, esters, hydrazides, and thiols .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography. For example, the crystal packing of the compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by hydrogen bonds . The structures of other related compounds have been determined from laboratory X-ray powder diffraction data, revealing intermolecular hydrogen bonds and weak C–H···Cl/Br interactions .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be studied using computational methods such as density functional theory (DFT). The interactions between the compound and DNA bases were examined using electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) computations . The antitumor activities of some acetamide derivatives were evaluated in vitro, showing potent antiproliferative activity against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The Hirshfeld surface analysis provides information on the intermolecular contacts, such as H···H, C···H, S···H, N···H, and O···H contacts . The antioxidant and antimicrobial activities of these compounds were assessed, revealing significant properties . The vibrational spectroscopic signatures of these compounds were characterized by Raman and Fourier transform infrared spectroscopy, and their stability was confirmed using natural bond orbital analysis .
Applications De Recherche Scientifique
1. Role in Organic Synthesis
N-(5-bromothiophen-2-yl)acetamide and its derivatives are often used in organic synthesis. For instance, the compound N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-bromo-phenyl}acetamide has been synthesized and characterized, indicating its potential for creating complex molecular structures (Boechat et al., 2011).
2. Pharmacological Evaluations
These compounds have been evaluated for their pharmacological properties. For example, various acetamide derivatives, including those related to N-(5-bromothiophen-2-yl)acetamide, have been assessed for their antibacterial and anti-enzymatic potential, with some showing significant activity against certain bacterial strains (Nafeesa et al., 2017).
3. Antitumor Activities
Specific derivatives of N-(5-bromothiophen-2-yl)acetamide have shown potential antitumor activities. A study on N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides revealed potent antiproliferative activity against certain cancer cell lines (Wu et al., 2017).
4. Molecular Structural Studies
These compounds also play a role in molecular structural studies. The crystal structures of similar compounds have been analyzed, revealing intricate details about molecular interactions and bonding, which are essential for understanding their chemical behavior (Geiger et al., 2014).
5. Quantum Mechanical Studies
There are applications in quantum mechanical studies as well. For instance, the local molecular properties of acetamide derivatives have been examined using density functional theory, offering insights into their reactivity and potential as anti-HIV drugs (Oftadeh et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
N-(5-bromothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIZHRDMDNJNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399871 | |
| Record name | N-(5-bromothiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromothiophen-2-yl)acetamide | |
CAS RN |
68236-26-0 | |
| Record name | N-(5-bromothiophen-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



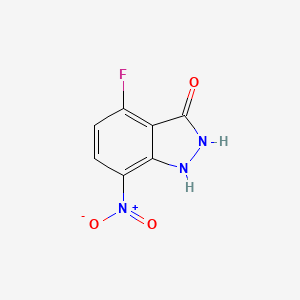

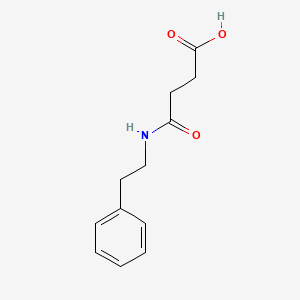

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
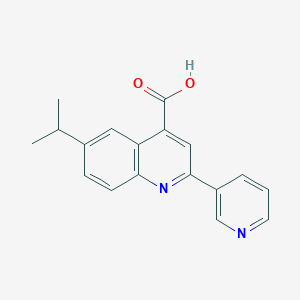
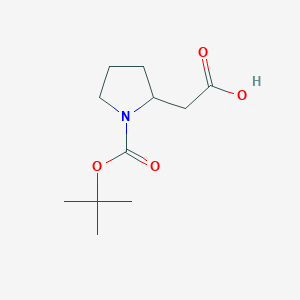
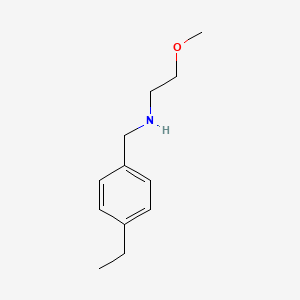
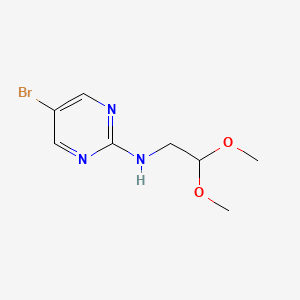
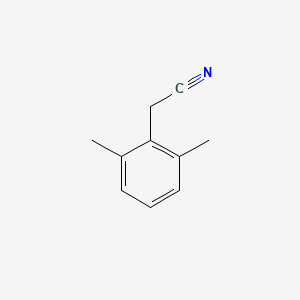
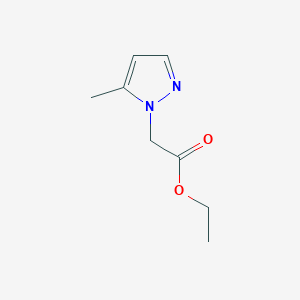
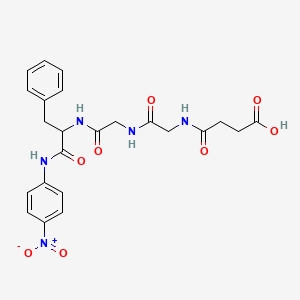
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)
